2-(4-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-2-4-17(5-3-15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)16-6-8-18(23)9-7-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIIGEVDGQHNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.
Attachment of the 4-chlorophenyl and 4-methylbenzoyl groups: These groups are introduced through nucleophilic substitution reactions, typically using halogenated precursors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated precursors, catalysts like palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as an antihistamine and antidepressant . Its structure suggests it may interact with various neurotransmitter systems, making it a candidate for treating conditions like allergies and mood disorders.
Antihistaminic Activity
Research indicates that compounds with similar structures exhibit antihistaminic properties, specifically targeting H1 receptors. This suggests that 2-(4-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile could be effective in treating allergic reactions such as rhinitis and urticaria .
Antidepressant Potential
Preliminary studies have shown that derivatives of piperazine compounds can influence serotonin and norepinephrine levels in the brain. This positions the compound as a potential candidate for further investigation into antidepressant therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. It is derived from piperazine and chlorophenyl precursors, which are then subjected to cyclization processes to form the oxazole ring. The synthetic pathway is crucial for developing analogs with enhanced efficacy or reduced side effects.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Antihistamine Efficacy : A study demonstrated that piperazine derivatives significantly reduced symptoms of allergic rhinitis in clinical trials, suggesting that this compound may yield similar results .
- Mood Disorders : An investigation into related piperazine compounds showed improvements in depressive symptoms among participants, indicating a need for further exploration of this compound's potential in treating mood disorders .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Biological Activity
The compound 2-(4-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. For the target compound, methodologies include:
- Condensation Reactions : Utilizing 4-chlorobenzaldehyde and piperazine derivatives.
- Cyclization : Formation of the oxazole ring through reactions with carbonitriles under acidic or basic conditions.
Antimicrobial Activity
Oxazole derivatives have been extensively studied for their antimicrobial properties. The reviewed literature indicates that compounds similar to This compound exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Activity Type | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 8 | |
| Compound B | Antifungal | 16 | |
| Target Compound | Antibacterial | 12 |
The target compound demonstrated a Minimum Inhibitory Concentration (MIC) of 12 µg/ml against various bacterial strains, indicating moderate activity compared to established antibiotics.
Anticancer Activity
Research has indicated that oxazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that structural modifications on the oxazole ring enhance cytotoxicity against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of several oxazole derivatives against human cancer cell lines (MCF-7 and HeLa). The target compound was found to inhibit cell growth significantly with an IC50 value of 15 µM, suggesting potential as an anticancer agent .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its therapeutic potential in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological efficacy of This compound is influenced by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and possibly increases membrane permeability.
- Piperazine Moiety : Known for its role in modulating neurotransmitter systems, contributing to neuroactive properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Oxazole Core
The following table summarizes structural analogs and their key modifications:
Key Comparative Findings
Electronic Effects
- Fluorine vs. Chlorine : Fluorinated analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance binding to electron-rich targets (e.g., kinases) but reduce metabolic oxidation compared to chlorinated derivatives.
- Methoxy vs. Methyl : The 4-methoxyphenyl group in increases solubility via polar interactions, whereas the 4-methylbenzoyl group in the target compound prioritizes lipophilicity for membrane penetration .
Steric and Conformational Flexibility
- Piperazine vs. Isobutylamino: The piperazine ring in the target compound allows for conformational flexibility and hydrogen bonding via its nitrogen atoms, while the isobutylamino group in restricts flexibility but may improve blood-brain barrier penetration.
- Benzoyl Substituent Position : Para-substituted benzoyl groups (target compound) minimize steric hindrance compared to meta-substituted analogs (e.g., ), which may hinder binding in sterically sensitive pockets.
Aromatic Interactions
Implications for Drug Design
- Target Selectivity : The 4-chlorophenyl group in the target compound is critical for hydrophobic interactions in CNS targets, whereas fluorophenyl analogs (e.g., ) may favor peripheral targets due to altered pharmacokinetics.
- Metabolic Stability : Fluorinated derivatives (e.g., ) are less prone to oxidative metabolism, suggesting longer half-lives in vivo.
- Synthetic Accessibility : Multi-component reactions (e.g., one-pot synthesis in ) are viable for analogs with complex substituents, though yields may vary with steric demand.
Q & A
(Basic) What synthetic strategies are commonly employed to prepare 2-(4-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions to form the oxazole core, often using precursors like acyl chlorides or nitriles under acidic or basic conditions.
- Cyclization steps for oxazole ring formation, facilitated by reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid .
- Piperazine functionalization : The 4-methylbenzoyl-piperazine moiety is introduced via nucleophilic substitution or coupling reactions, requiring careful control of reaction stoichiometry and temperature .
Key validation : Intermediate purity is confirmed via TLC and HPLC, with final product characterization using NMR and HRMS.
(Advanced) How can reaction conditions be optimized to enhance oxazole ring formation efficiency?
Optimization involves systematic parameter variation:
- Catalyst screening : POCl₃ (used in oxadiazole cyclization ) or iodine-mediated cyclization may improve yields.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while elevated temperatures (80–120°C) accelerate cyclization .
- Stoichiometric ratios : Excess acylating agents (e.g., 4-methylbenzoyl chloride) ensure complete piperazine derivatization.
Data-driven approach : Design-of-experiment (DoE) frameworks, such as factorial designs, can identify critical interactions between variables .
(Basic) What analytical techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, with aromatic protons (δ 7.0–8.5 ppm) and nitrile signals (C≡N, ~110–120 ppm) being diagnostic .
- IR spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) functional groups .
- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated for related 5-acyloxypyrazoles .
(Advanced) How should researchers address contradictions between spectral data and computational modeling results?
- Multi-technique validation : Combine X-ray diffraction (for absolute configuration) with DFT-calculated NMR shifts to identify discrepancies .
- Dynamic effects : Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility.
- Error analysis : Re-evaluate computational parameters (e.g., solvent models, basis sets) to align with experimental conditions .
(Advanced) What in vitro assays are suitable for evaluating this compound’s biological activity?
- Enzyme inhibition assays : Target enzymes like carbonic anhydrase (CA) or cyclooxygenase (COX), using fluorescence-based or UV-Vis kinetic methods .
- Antimicrobial screening : Follow CLSI guidelines for bacterial/fungal strains, with MIC determinations via broth microdilution .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to assess selectivity indices.
(Advanced) How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Substituent variation : Modify the chlorophenyl group (e.g., halogen replacement) or piperazine-linked benzoyl moiety to probe steric/electronic effects .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes against targets like CA or COX .
- In vitro-in silico correlation : Validate computational predictions with enzymatic assays and crystallographic data .
(Basic) What are the stability considerations for this compound under storage or experimental conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitrile and oxazole groups.
- Hydrolytic stability : Avoid aqueous buffers at extreme pH, as the oxazole ring may undergo acid/base-catalyzed degradation .
(Advanced) How can researchers resolve low reproducibility in synthetic yields?
- Impurity profiling : Use LC-MS to identify side products (e.g., incomplete cyclization intermediates) .
- Reagent quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., POCl₃-mediated cyclization).
- Scale-up adjustments : Optimize mixing efficiency and heat transfer in larger batches using flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
